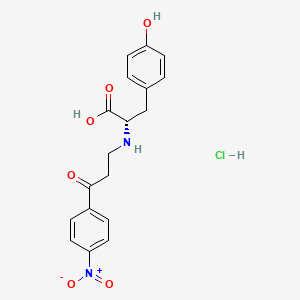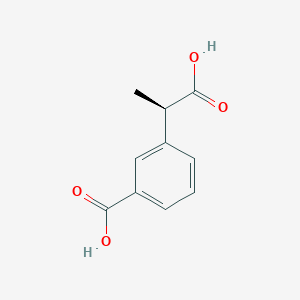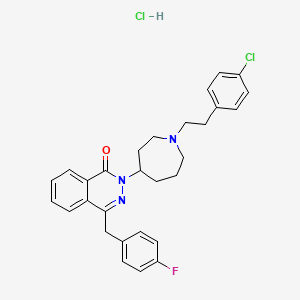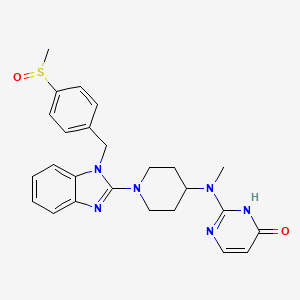
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multiple steps, starting from readily available starting materials
Formation of Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Introduction of Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Formation of Pyrimidinone Core: The final step involves the cyclization of the intermediate to form the pyrimidinone ring, typically using dehydrating agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole and pyrimidinone rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfinyl group yields sulfone derivatives, while reduction of the benzimidazole ring can lead to partially or fully reduced products.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is explored for its potential use in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as omeprazole and albendazole, are used in various therapeutic applications.
Pyrimidinone Derivatives: Compounds like barbiturates and pyrimethamine share the pyrimidinone core and have diverse pharmacological activities.
Uniqueness
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of structural features, including the benzimidazole, piperidine, and pyrimidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
108612-69-7 |
|---|---|
Formule moléculaire |
C25H28N6O2S |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[methyl-[1-[1-[(4-methylsulfinylphenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N6O2S/c1-29(24-26-14-11-23(32)28-24)19-12-15-30(16-13-19)25-27-21-5-3-4-6-22(21)31(25)17-18-7-9-20(10-8-18)34(2)33/h3-11,14,19H,12-13,15-17H2,1-2H3,(H,26,28,32) |
Clé InChI |
CYOLKNRNADXOSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)S(=O)C)C5=NC=CC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




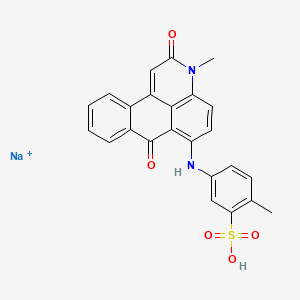

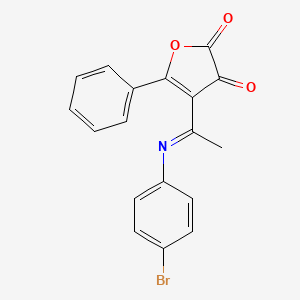
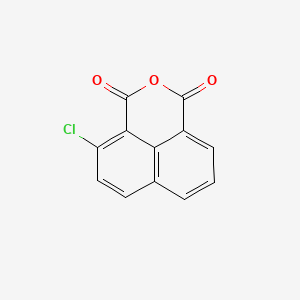
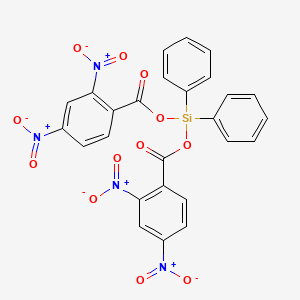

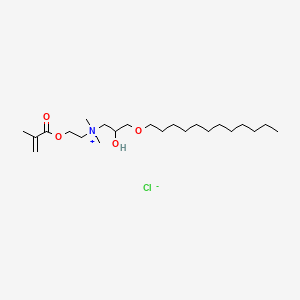
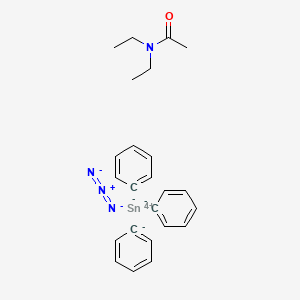
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
